molecular formula C19H14N4O2 B5101318 2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5101318
M. Wt: 330.3 g/mol
InChI Key: OUKWKQXHZSUMRN-UHFFFAOYSA-N
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Description

2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyridazinone moiety linked to a pyridopyrimidinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyridazinone derivative with a pyridopyrimidinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in various substituted analogs.

Scientific Research Applications

2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit distinct binding affinities, selectivity, and efficacy in various applications.

Properties

IUPAC Name

2-[(6-oxo-3-phenylpyridazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c24-18-10-9-16(14-6-2-1-3-7-14)21-23(18)13-15-12-19(25)22-11-5-4-8-17(22)20-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWKQXHZSUMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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